molecular formula C12H11ClN2O B7853578 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B7853578
M. Wt: 234.68 g/mol
InChI Key: SOZNEWYNLUEBPT-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the use of various analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for the compound with the identifier “this compound” are designed to optimize yield and purity. These methods often involve large-scale synthesis processes that are carefully controlled to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Each type of reaction involves specific reagents and conditions that influence the outcome of the reaction.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and selectivity of the reactions.

Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. For example, combination reactions typically result in the formation of new compounds, while decomposition reactions lead to the breakdown of the compound into simpler substances .

Scientific Research Applications

The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is employed in the investigation of biological pathways and the development of new therapeutic agents. In medicine, the compound is explored for its potential use in the treatment of various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of the compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds: The compound with the identifier “2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with similar functional groups and reactivity patterns .

Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the unique set of reactions it undergoes. This makes it a valuable compound for scientific research and industrial applications.

Conclusion

The compound with the identifier “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique chemical properties and reactivity make it an important compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZNEWYNLUEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-17-6
Record name 2-Chloro-α-[(dimethylamino)methylene]-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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